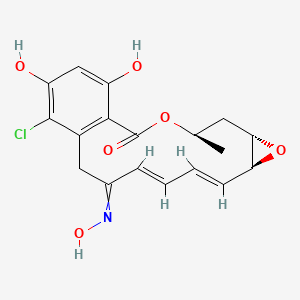
6H-Oxireno(E)(2)benzoxacyclotetradecin-6,12(7H)-dione, 8-chloro-1a,14,15,15a-tetrahydro-9,11-dihydroxy-14-methyl-, 6-oxime, (1aS,2Z,4E,14R,15aS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KF-25706 is a novel oxime derivative of radicicol, a macrocyclic antifungal antibiotic originally isolated from the fungus Monosporium bonorden . Radicicol has been shown to bind to the heat shock protein 90 (Hsp90) chaperone, interfering with its function . KF-25706 exhibits potent antiproliferative activities against various human tumor cell lines both in vitro and in vivo .
Preparation Methods
KF-25706 is synthesized from radicicol through an oxime formation reaction . The synthetic route involves the conversion of radicicol to its oxime derivative under specific reaction conditions. The industrial production methods for KF-25706 are not widely documented, but the synthesis typically involves the use of organic solvents and reagents under controlled temperature and pressure conditions .
Chemical Reactions Analysis
KF-25706 undergoes various chemical reactions, including:
Oxidation: KF-25706 can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to its corresponding reduced forms using common reducing agents.
Substitution: KF-25706 can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
KF-25706 has several scientific research applications, including:
Mechanism of Action
KF-25706 exerts its effects by binding to the Hsp90 chaperone protein, leading to the destabilization and degradation of Hsp90-associated signaling molecules . This results in the inhibition of cellular signaling pathways that are essential for tumor cell growth and survival . The molecular targets of KF-25706 include proteins such as Raf-1, cyclin-dependent kinase 4, and mutant p53 .
Comparison with Similar Compounds
KF-25706 is compared with other similar compounds, such as radicicol and its derivatives . Unlike radicicol, KF-25706 exhibits significant antitumor activity in vivo . Other similar compounds include:
Geldanamycin: Another Hsp90 inhibitor that competes with KF-25706 for binding to Hsp90.
KF29163: An inactive derivative of radicicol that is less potent in depleting Hsp90-associated proteins.
KF-25706 is unique in its ability to selectively deplete Hsp90 binding signaling molecules and exhibit potent antiproliferative activities against various human tumor cell lines .
Properties
CAS No. |
184537-25-5 |
|---|---|
Molecular Formula |
C18H18ClNO6 |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
(4R,6S,8S,9Z,11E)-16-chloro-17,19-dihydroxy-13-hydroxyimino-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaen-2-one |
InChI |
InChI=1S/C18H18ClNO6/c1-9-6-15-14(26-15)5-3-2-4-10(20-24)7-11-16(18(23)25-9)12(21)8-13(22)17(11)19/h2-5,8-9,14-15,21-22,24H,6-7H2,1H3/b4-2+,5-3-,20-10?/t9-,14+,15+/m1/s1 |
InChI Key |
PXFCVALKVVALQA-YRZQUVBASA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H](O2)/C=C\C=C\C(=NO)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1 |
Canonical SMILES |
CC1CC2C(O2)C=CC=CC(=NO)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















